(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is an organic compound that features a furan ring, an acrylamide moiety, and a hydroxy-methylthio-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acrylamide formation: The acrylamide moiety is introduced via the reaction of an appropriate acrylate with an amine.
Side chain introduction: The hydroxy-methylthio-propyl side chain is attached through nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxy-methylthio-propyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methylpropyl)acrylamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)butyramide: Similar structure but with a butyramide moiety instead of acrylamide.
Uniqueness: (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is unique due to the presence of the furan ring, acrylamide moiety, and hydroxy-methylthio-propyl side chain, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(15,9-17-2)8-13-11(14)4-3-10-5-6-16-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZADVJSKNKJW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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